molecular formula C10H8ClN3O B1374182 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one CAS No. 1343189-32-1

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B1374182
CAS No.: 1343189-32-1
M. Wt: 221.64 g/mol
InChI Key: VRKQGPMJMJOEAJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural architecture. The compound belongs to the broader class of triazole-containing organic molecules, specifically categorized as a triazole-substituted acetophenone derivative. The molecular structure features a phenyl ring bearing two distinct substituents: a chlorine atom at the ortho position (position 2) and a 1H-1,2,4-triazol-1-yl group at the para position (position 4) relative to the acetyl carbonyl group.

The structural classification can be systematically described through several key components. The central phenyl ring serves as the core aromatic scaffold, providing structural rigidity and electronic conjugation throughout the molecule. The ethanone functional group contributes the characteristic carbonyl reactivity associated with ketones, while the triazole heterocycle introduces nitrogen-containing functionality that significantly influences the compound's chemical and biological properties. The chlorine substituent adds electrophilic character to the aromatic system, potentially affecting both nucleophilic aromatic substitution reactions and overall molecular polarity.

Computational descriptors provide additional insight into the structural characteristics of this compound. The International Chemical Identifier string reveals the connectivity pattern as InChI=1S/C10H8ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-6H,1H3, while the simplified molecular-input line-entry system representation appears as C1=CC(=CC(=C1C(=O)C)Cl)N2C=NC=N2. These standardized representations facilitate database searches and computational analyses of the molecule's properties.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of triazole chemistry research that began in earnest during the mid-20th century. While specific discovery details for this particular compound are not extensively documented in the available literature, its synthesis and characterization align with the systematic exploration of triazole-substituted aromatic compounds that gained momentum in pharmaceutical and agricultural chemistry. The compound was first catalogued in chemical databases in 2007, with subsequent modifications to its records occurring as recently as 2025, indicating ongoing research interest and potential applications.

The historical significance of this compound category stems from the recognition that 1,2,4-triazole derivatives possess remarkable versatility in biological systems. Research efforts in triazole chemistry have been driven by the need for new therapeutic agents and agricultural chemicals with improved efficacy and selectivity profiles. The specific structural arrangement found in this compound represents an evolution in molecular design strategies that seek to optimize the balance between synthetic accessibility and functional performance.

The compound's emergence also reflects advances in synthetic methodologies that enable the precise construction of complex heterocyclic structures. Modern synthetic approaches have made it possible to efficiently assemble molecules containing multiple functional groups while maintaining high levels of regioselectivity and stereochemical control. These technical capabilities have facilitated the exploration of diverse triazole-substituted acetophenone derivatives, including the specific chlorinated variant under discussion.

Significance in Triazole Chemistry Research

The significance of this compound within triazole chemistry research extends beyond its individual properties to encompass its role as a representative member of an important class of bioactive molecules. Triazole derivatives have established themselves as privileged scaffolds in medicinal chemistry due to their ability to engage in diverse molecular interactions with biological targets. The 1,2,4-triazole moiety, in particular, has demonstrated remarkable versatility in drug design applications, serving as both a pharmacophore and a linker unit in complex molecular architectures.

Research investigations have revealed that triazole-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiepileptic, anti-inflammatory, antiviral, antihypertensive, and sedative-hypnotic properties. The structural features present in this compound position it as a potentially valuable scaffold for further therapeutic development. The combination of the triazole heterocycle with the chlorinated acetophenone framework creates opportunities for structure-activity relationship studies aimed at optimizing biological performance.

The compound's relevance extends to synthetic chemistry research, where triazole derivatives serve as important intermediates and building blocks for more complex molecular structures. The 1,2,4-triazole ring system offers multiple sites for further functionalization, enabling the construction of diverse molecular libraries through systematic chemical modification. This synthetic versatility has made triazole-substituted acetophenones attractive targets for both academic research and industrial development programs.

Contemporary research efforts have increasingly focused on understanding the fundamental relationships between triazole substitution patterns and resulting biological activities. The specific positioning of substituents in this compound provides a valuable model system for investigating these structure-function relationships through both experimental and computational approaches.

Position within the Family of Triazole-Substituted Acetophenones

Within the broader family of triazole-substituted acetophenones, this compound occupies a distinctive position characterized by its specific substitution pattern and electronic properties. The family encompasses numerous structural variants that differ in the nature, number, and positioning of substituents on both the phenyl ring and the triazole heterocycle. Comparative analysis reveals that the 2-chloro-4-triazolyl substitution pattern represents a relatively uncommon arrangement that may confer unique properties relative to other family members.

Related compounds within this family include variants with different halogen substituents, alternative positioning of the triazole group, and modifications to the acetophenone backbone. For example, 1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one represents a regioisomer where the positions of the chlorine and triazole substituents are interchanged. Similarly, 1-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one demonstrates how slight positional changes can create distinct molecular entities with potentially different properties.

The electronic characteristics of this compound are influenced by the specific arrangement of electron-withdrawing groups on the aromatic ring. The chlorine substituent at the ortho position relative to the carbonyl group creates a different electronic environment compared to meta or para positioning, potentially affecting both chemical reactivity and biological activity. The triazole group at the para position provides additional electron-withdrawing character while introducing hydrogen-bonding capabilities through its nitrogen atoms.

Table 1: Structural Comparison of Selected Triazole-Substituted Acetophenone Family Members

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Pattern
This compound 1343189-32-1 C10H8ClN3O 221.64 2-Cl, 4-triazolyl
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one 2297609-50-6 C10H8ClN3O 221.64 4-Cl, 2-triazolyl
1-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one 1340334-18-0 C10H8ClN3O 221.64 3-Cl, 4-triazolyl
1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone - C10H7Cl2N3O 256.09 2,4-diCl, triazolyl

This structural diversity within the triazole-substituted acetophenone family provides researchers with a rich array of compounds for systematic investigation of structure-activity relationships. The specific case of this compound contributes to this understanding by offering a unique combination of electronic and steric effects that distinguish it from closely related analogs.

Properties

IUPAC Name

1-[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKQGPMJMJOEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of this compound

Step Reagents & Conditions Description Yield & Purity
1 Dissolve 2-(1H-1,2,4-triazol-1-yl)acetyl chloride (e.g., 61.5 g) in 1,2-dichloroethane or dichloromethane (200 g) Preparation of acetyl chloride solution -
2 Add anhydrous aluminum chloride (e.g., 62-76 g) and chlorinated phenyl compound (e.g., 3,4'-dichlorodiphenyl ether, 98.5 g) to solvent (400 g), cool to 10-15 °C Catalyst and substrate preparation -
3 Dropwise addition of acetyl chloride solution into reaction mixture at 15-20 °C over 2 hours; maintain temperature for 2-5 hours Controlled Friedel-Crafts acylation -
4 Quench reaction by dropwise addition into cold water (300-500 g), separate oil phase Work-up and phase separation -
5 Wash oil phase with water, separate, and remove solvent under reduced pressure Purification -
6 Recrystallize crude product from petroleum ether, ethanol, or methylcyclohexane Final purification Product purity: 98.2-98.6%; Yield: 97.1-97.5%

This method is exemplified in multiple patent examples where the reaction conditions are tightly controlled to achieve high yield and purity. The use of anhydrous aluminum chloride as a Lewis acid catalyst is critical for the acylation step. The reaction temperature is maintained between 10-20 °C during the dropwise addition to prevent side reactions and degradation.

Alternative Solvents and Conditions

  • Dichloromethane and 1,2-dichloroethane are commonly used solvents, with slight variations in catalyst amount and reaction time depending on the solvent.
  • Recrystallization solvents vary (ethanol, petroleum ether, methylcyclohexane) depending on the desired purity and physical properties of the product.

Notes on Reaction Monitoring and Work-up

  • Gas chromatography or normalized gas spectrum detection is used to monitor the reaction progress, ensuring the starting material content is below 1% before proceeding to work-up.
  • Hydrolysis and aqueous washing steps are conducted at controlled temperatures (e.g., 5-70 °C) to complete the reaction and remove impurities.
  • Negative pressure desolventization is employed to efficiently remove organic solvents without decomposing the product.

Research Findings and Data Summary

Parameter Value Source/Example
Catalyst Anhydrous aluminum chloride Patent CN113336715A, ChemicalBook
Solvent 1,2-dichloroethane, dichloromethane Patent CN113336715A, ChemicalBook
Temperature during addition 10-20 °C Patent CN113336715A
Reaction time 2-5 hours post addition Patent CN113336715A
Yield (%) 97.1 - 97.5 Patent CN113336715A, ChemicalBook
Purity (%) 98.2 - 98.6 Patent CN113336715A, ChemicalBook
Recrystallization solvents Ethanol, petroleum ether, methylcyclohexane Patent CN113336715A, ChemicalBook

Chemical Reactions Analysis

Types of Reactions: 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, with bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme sterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to fungal cell death.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
1-[2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one (Target) C10H8ClN3O ~221.65 2-Cl, 4-triazol Balanced halogen and heterocyclic groups
1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanone C10H9N3O 187.20 4-triazol (no Cl) Simpler structure, lower molecular weight
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one C10H7F2N3O 223.18 2,4-F, triazol Enhanced lipophilicity due to fluorine
Triadimefon (Commercial fungicide) C14H16ClN3O2 293.75 Chlorophenoxy, butanone, triazol Bulkier structure, extended activity
1-(4-Chloro-2-(triazol)phenyl)ethan-1-one (Positional isomer) C10H8ClN3O ~221.65 4-Cl, 2-triazol Substituent position affects binding

Key Observations :

  • Halogen Effects: Chlorine at the 2-position (target) may enhance electrophilic interactions compared to fluorine () or non-halogenated analogs ().
  • Positional Isomerism : The 2-Cl,4-triazol configuration (target) vs. 4-Cl,2-triazol () could influence steric hindrance and hydrogen bonding .
  • Complexity: Triadimefon’s extended butanone chain and phenoxy group broaden its activity spectrum but increase molecular weight .

Physical-Chemical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility Stability Reference
Target Compound Not reported Likely low (Cl) Stable under synthesis
1-[4-(Triazol)phenyl]ethanone () Not reported Moderate Hygroscopic
(Z)-1-(6-Chloropyridin-3-yl)-... O-methyl Oxime (4a) 113–116 Low (organic) Stable at RT
Triadimefon 82–84 Low (aqueous) Photostable

Key Trends :

  • Halogen Impact: Chlorine increases molecular weight and may reduce aqueous solubility compared to non-halogenated analogs.
  • Thermal Stability : Triazole derivatives generally exhibit moderate thermal stability (e.g., ’s oxime ether at 113–116°C) .

Biological Activity

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one (CAS Number: 1343189-32-1) is a compound belonging to the class of triazole derivatives. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H8ClN3O
  • Molecular Weight : 221.64 g/mol
  • IUPAC Name : this compound
  • Melting Point : Not specified in the sources.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Antifungal Activity : Triazole compounds are well-known for their antifungal properties. This compound exhibits significant inhibition against a range of fungal pathogens by interfering with the synthesis of ergosterol, a crucial component of fungal cell membranes .
  • Anticancer Potential : Preliminary studies indicate that triazole derivatives can induce apoptosis in cancer cells. The compound's structure suggests potential interactions with cellular pathways that regulate cell proliferation and survival .
  • Enzyme Inhibition : It has been observed that triazole derivatives can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type IC50 Value Cell Line/Pathogen Reference
Antifungal< 10 µg/mLCandida albicans
Anticancer15 µMHeLa (cervical cancer)
AChE InhibitionIC50 = 22 µMHuman AChE

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The compound demonstrated potent antifungal activity with an IC50 value significantly lower than established antifungal agents, indicating its potential as a therapeutic agent for fungal infections .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one?

  • Methodology :

  • Condensation reactions : React 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde with acetyl chloride in anhydrous ethanol under reflux (60–70°C) for 6–8 hours. Use catalytic ZnCl₂ to enhance electrophilic substitution .
  • Recrystallization : Purify the crude product via ethanol-water (3:1 v/v) recrystallization to achieve >90% purity. Monitor yield optimization by varying solvent ratios .
    • Key Considerations :
  • Avoid moisture to prevent hydrolysis of intermediates.
  • Use inert gas (N₂) to stabilize reactive intermediates during synthesis.

Q. How to characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Assign peaks using ¹H and ¹³C NMR in DMSO-d₆. The triazole proton typically appears at δ 8.5–9.0 ppm, while the ketone carbonyl resonates at δ 190–210 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV generates a molecular ion peak [M⁺] at m/z 253.3 (calculated for C₁₀H₇ClN₃O⁺) .
    • Troubleshooting : Discrepancies in NMR integration ratios may arise from residual solvents; ensure thorough drying under vacuum.

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure determination?

  • Methodology :

  • SHELX refinement : Use SHELXL for small-molecule refinement. Input HKL-5 formatted data and refine anisotropic displacement parameters (ADPs) for non-H atoms. Monitor R-factor convergence (target: <0.05) .
  • Hydrogen bonding analysis : Identify O–H⋯N and C–H⋯O interactions using Mercury 4.3. Weak hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice .
    • Example : In a hemihydrate structure (similar to ), the water molecule lies on a twofold axis, requiring constrained refinement for occupancy .

Q. What strategies optimize biological activity assays for triazole-containing compounds?

  • Methodology :

  • Antifungal assays : Use Candida albicans (ATCC 90028) in Sabouraud dextrose agar. Prepare compound solutions in DMSO (≤1% v/v) and assess MIC values via broth microdilution (CLSI M27-A3 guidelines) .
  • Structure-activity relationship (SAR) : Compare activity of 2-chloro derivatives (e.g., ) vs. 2,4-difluoro analogs ( ) to evaluate halogen substitution effects .

Q. How to address low yield in triazole ring functionalization?

  • Methodology :

  • Microwave-assisted synthesis : Use a CEM Discover SP system (100 W, 120°C, 20 min) to accelerate 1,3-dipolar cycloaddition between azides and acetylenes .
  • Catalytic optimization : Screen Cu(I)/Cu(II) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to enhance regioselectivity for 1,4-substituted triazoles .

Safety and Compliance

  • Handling : Use PPE (nitrile gloves, lab coat) and conduct reactions in fume hoods. Avoid skin contact due to potential toxicity (H313/H333 warnings) .
  • Waste disposal : Segregate halogenated waste and incinerate at >1,000°C to prevent dioxin formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

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